Enhanced Lipophilicity vs. 4-Methyl Analog Drives Membrane Partitioning
The computed XLogP3 for 4-ethylpiperazine-2-carboxylic acid is -2.7, which is a 0.3 log unit increase over the 4-methyl analog's -3.0 [1]. This difference translates to a ~2-fold higher predicted partitioning into lipid membranes, potentially improving passive permeability and target access in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -2.7 |
| Comparator Or Baseline | -3.0 (4-methylpiperazine-2-carboxylic acid) |
| Quantified Difference | Δ = 0.3 log units (~2x lipophilicity increase) |
| Conditions | Computed via PubChem XLogP3 algorithm |
Why This Matters
This property directly impacts compound distribution in biological systems, making the 4-ethyl variant a superior choice when designing molecules intended to cross lipid bilayers.
- [1] PubChem. (2026). 4-Ethylpiperazine-2-carboxylic acid. Compound Summary CID 17919893. XLogP3-AA = -2.7. View Source
